molecular formula C12H7NO6 B1301848 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid CAS No. 56896-91-4

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid

Cat. No. B1301848
CAS RN: 56896-91-4
M. Wt: 261.19 g/mol
InChI Key: TVCWROCCGJJZDF-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is a compound that has been studied for its potential applications in various fields, including biological applications. It is a derivative of phthalic acid, which is known for its green and biodegradable properties, making it an environmentally benign catalyst in organic synthesis .

Synthesis Analysis

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid and its organotin(IV) complexes has been reported. These complexes were synthesized using different organotin moieties such as methyl-, n-butyl-, phenyl-, benzyl-, and octyl-tin. The synthesis involved characterizing the compounds through elemental analysis and spectral studies to deduce the geometry around the tin atom .

Molecular Structure Analysis

The molecular structure of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid has been inferred from spectral studies. Although the specific details of the molecular structure are not provided in the abstracts, such studies typically include techniques like IR spectroscopy, NMR, and possibly X-ray crystallography to determine the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Phthalic acid, the parent compound, is known to catalyze various chemical reactions. It has been used as a catalyst in the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-one derivatives and substituted dihydro-2-oxypyrroles. These reactions proceed under thermal and solvent-free conditions or ambient temperature, respectively, and result in excellent yields . While the specific reactions of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid are not detailed, its structural similarity to phthalic acid suggests potential catalytic abilities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid complexes have been studied through solid and solution studies, which help deduce the geometry around the tin atom in the complexes. The compound's reactivity with organotin moieties indicates its potential to form stable complexes. Additionally, the biological applications of these complexes have been explored, including their toxicity against different bacteria and fungi, as well as their LD50 data using the Brine Shrimp method .

Scientific Research Applications

Natural Sources and Biological Activities

PAEs have been identified in a wide range of natural sources, including plant species, algae, bacteria, and fungi. Their presence in these organisms suggests a potential for biosynthesis in nature. These compounds exhibit a variety of biological activities, such as allelopathic, antimicrobial, and insecticidal properties, which could enhance the competitiveness of plants and microorganisms in their environments. The understanding of PAEs extends beyond their industrial uses, implicating them in ecological and biological processes (Huang et al., 2021).

Environmental Impact and Biodegradation

The widespread use of PAEs as plasticizers in various products has led to their ubiquitous presence in the environment, raising concerns about their potential ecological and health impacts. Studies have focused on the chronic aquatic toxicity of PAEs, revealing that while certain shorter-chain PAEs may affect aquatic organisms, longer-chain PAEs show lower risks due to their limited solubility and the metabolic biotransformation capabilities of aquatic life. This highlights the importance of understanding the environmental behavior and degradation pathways of PAEs (Staples et al., 2011).

Analytical Methods and Human Exposure

Recent advances in analytical techniques have allowed for more accurate detection and quantification of PAEs in food products, including those intended for infant nutrition. These methods are critical for assessing human exposure and understanding the potential health risks associated with PAEs. Despite the development of sensitive and selective analytical methods, challenges remain in minimizing sample contamination and accurately reflecting the exposure levels in vulnerable populations (Ulanova et al., 2019).

Health Implications

PAEs have been studied extensively for their potential health effects, particularly concerning their role as endocrine-disrupting chemicals. While some studies suggest a link between PAE exposure and reproductive and developmental toxicities in laboratory animals, the translation of these effects to human health remains a subject of ongoing research. The disparity in findings across different studies highlights the need for further investigation into the mechanisms of PAE toxicity and the implications for human health (Matsumoto et al., 2008).

Safety And Hazards

The safety information for 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization, where the maleimide can produce the initiating radical species . The search for new related systems remains important for the analysis of polymerization processes in which they are involved .

properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO6/c14-9-3-4-10(15)13(9)6-1-2-7(11(16)17)8(5-6)12(18)19/h1-5H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCWROCCGJJZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364080
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid

CAS RN

56896-91-4
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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